Stachybocin C is a natural product found in Stachybotrys with data available.

Stachybocin C

CAS No.:

Cat. No.: VC1872486

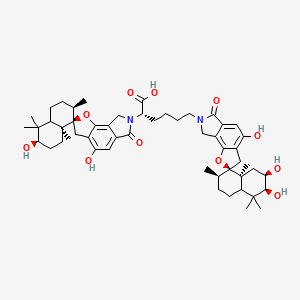

Molecular Formula: C52H70N2O11

Molecular Weight: 899.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C52H70N2O11 |

|---|---|

| Molecular Weight | 899.1 g/mol |

| IUPAC Name | (2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-6-[(2R,3S,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]hexanoic acid |

| Standard InChI | InChI=1S/C52H70N2O11/c1-26-12-14-38-47(3,4)40(58)16-17-49(38,7)51(26)21-30-36(56)20-29-33(42(30)64-51)25-54(45(29)61)34(46(62)63)11-9-10-18-53-24-32-28(44(53)60)19-35(55)31-22-52(65-41(31)32)27(2)13-15-39-48(5,6)43(59)37(57)23-50(39,52)8/h19-20,26-27,34,37-40,43,55-59H,9-18,21-25H2,1-8H3,(H,62,63)/t26-,27-,34+,37-,38?,39?,40-,43-,49+,50+,51-,52-/m1/s1 |

| Standard InChI Key | GBUQOBUNFQDAQG-CRDDFVEESA-N |

| Isomeric SMILES | C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)[C@@H](CCCCN6CC7=C8C(=C(C=C7C6=O)O)C[C@@]9(O8)[C@@H](CCC1[C@@]9(C[C@H]([C@H](C1(C)C)O)O)C)C)C(=O)O)O)(CC[C@H](C2(C)C)O)C |

| Canonical SMILES | CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CCCCN6CC7=C8C(=C(C=C7C6=O)O)CC9(O8)C(CCC1C9(CC(C(C1(C)C)O)O)C)C)C(=O)O)O)C)O)(C)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

Stachybocin C possesses a complex molecular architecture consisting of two spirobenzofuran units, each fused to a substituted decalin system . These structural components are connected by a lysine residue, creating an intricate molecular framework that contributes to its biological activity . The distinguishing feature between Stachybocin C and Stachybocin A is the presence of an additional hydroxy group positioned in one of the decalin units, while Stachybocin B has this hydroxy group in a different decalin unit .

Biological Activities

Endothelin Receptor Antagonism

The primary biological activity documented for Stachybocin C is its function as an endothelin receptor antagonist . Endothelin is a potent vasoconstrictor peptide involved in various cardiovascular pathologies. Antagonists of endothelin receptors have significant therapeutic potential in conditions characterized by excessive vasoconstriction, including pulmonary arterial hypertension and other cardiovascular disorders.

Comparison with Other Stachybotrys Metabolites

The Stachybotrys genus produces several classes of biologically active compounds, including macrocyclic trichothecenes (such as satratoxins), atranones, and phenylspirodrimanes . While these compound classes exhibit diverse biological activities ranging from cytotoxicity to immunomodulation, the specific relationship between Stachybocin C and these other metabolite classes in terms of biosynthetic origin or biological effects requires further investigation.

Analytical Methods for Detection and Characterization

Reference Standards and Quantification

Comparison with Related Compounds

Structural Relationship to Stachybocins A and B

The Stachybocin family includes three closely related compounds: Stachybocins A, B, and C. All three share a common structural framework consisting of two spirobenzofuran units fused to substituted decalins connected by a lysine residue . Stachybocins B and C are derivatives of Stachybocin A, each containing an additional hydroxy group positioned in different decalin units . This structural relationship suggests a common biosynthetic origin with specific modifications leading to the different derivatives.

Research Applications and Future Perspectives

Future Research Directions

Several areas warrant further investigation regarding Stachybocin C:

-

Detailed structure elucidation using advanced spectroscopic techniques

-

Optimization of production conditions for improved yield

-

Comprehensive assessment of its pharmacological properties, including receptor subtype selectivity

-

Investigation of structure-activity relationships through comparison with structural analogues

-

Exploration of potential semi-synthetic modifications to enhance its properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume